1-(3,4-dimethylbenzenesulfonyl)-3-(2-methylpropyl)-1H,2H,3H-imidazo[4,5-b]quinoxaline
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Description
1-(3,4-dimethylbenzenesulfonyl)-3-(2-methylpropyl)-1H,2H,3H-imidazo[4,5-b]quinoxaline is a useful research compound. Its molecular formula is C21H24N4O2S and its molecular weight is 396.51. The purity is usually 95%.
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Scientific Research Applications
Mutagenicity Studies
1-(3,4-dimethylbenzenesulfonyl)-3-(2-methylpropyl)-1H,2H,3H-imidazo[4,5-b]quinoxaline is structurally related to compounds studied for their mutagenic effects. For instance, Grivas and Jägerstad (1984) investigated the mutagenicity of related quinolines and quinoxalines, such as 3,4-dimethyl-3H-imidazo[4,5-f]quinoline, in the Ames test. They discovered that only one compound was active, indicating the significance of certain molecular structures like the imidazole ring and the 2-amino group for mutagenicity (Grivas & Jägerstad, 1984).
Chromatographic Analysis
Analytical methods like LC–ESI–MS/MS and HRGC-MS are employed for the characterization and quantitation of heterocyclic amine compounds, including those structurally similar to this compound. For example, Jinap et al. (2019) developed a sensitive LC–ESI–MS/MS method for identifying and quantifying such compounds in cooked chicken (Jinap et al., 2019). Similarly, Richling et al. (1999) demonstrated the use of HRGC-MS for the routine control of food and process flavours (Richling et al., 1999).
Genotoxicity and Cellular Response
Research has also explored the genotoxic effects of heterocyclic aromatic amines, akin to this compound, and their impact on cellular responses. Pezdirc et al. (2013) studied the genotoxic activity of these compounds and observed DNA strand breaks and cell-cycle arrest in human hepatoma HepG2 cells, demonstrating the biological response to these agents (Pezdirc et al., 2013).
Synthesis and Derivatives
The compound is also relevant in the synthesis of N-heterocycle-fused quinoxalines. Xie et al. (2017) reported a green and novel method using dimethyl sulfoxide for the synthesis of various derivatives, highlighting the chemical versatility and potential applications of such compounds (Xie et al., 2017).
Species and Sex Differences in Genotoxicity
The genotoxicity of heterocyclic amines, including compounds similar to this compound, shows significant species and sex differences. Studies by Yoshimi et al. (1988) demonstrated these differences in response to genotoxic compounds in hepatocytes of different species, indicating the complexity of genotoxic effects across different biological systems (Yoshimi et al., 1988).
Properties
IUPAC Name |
3-(3,4-dimethylphenyl)sulfonyl-1-(2-methylpropyl)-2H-imidazo[4,5-b]quinoxaline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O2S/c1-14(2)12-24-13-25(28(26,27)17-10-9-15(3)16(4)11-17)21-20(24)22-18-7-5-6-8-19(18)23-21/h5-11,14H,12-13H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOFLSJXWXJJPHF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)N2CN(C3=NC4=CC=CC=C4N=C32)CC(C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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